molecular formula C27H25F3N2O2S B11489069 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No.: B11489069
M. Wt: 498.6 g/mol
InChI Key: AVZSFGRTDDGJKE-UHFFFAOYSA-N
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Description

2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a complex organic compound featuring a trifluoromethyl group, a quinoline derivative, and a cyclooctathiophene structure.

Preparation Methods

The synthesis of 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile involves multiple steps, including the formation of the quinoline and cyclooctathiophene moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The quinoline and cyclooctathiophene moieties contribute to the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H25F3N2O2S

Molecular Weight

498.6 g/mol

IUPAC Name

2-[2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C27H25F3N2O2S/c28-27(29,30)17-12-10-16(11-13-17)19-14-24(34)32(21-7-5-8-22(33)25(19)21)26-20(15-31)18-6-3-1-2-4-9-23(18)35-26/h10-13,19H,1-9,14H2

InChI Key

AVZSFGRTDDGJKE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)CCC4)C#N

Origin of Product

United States

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